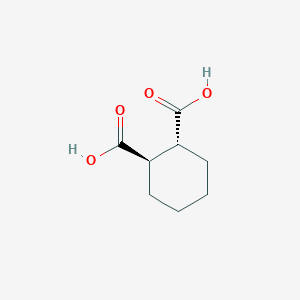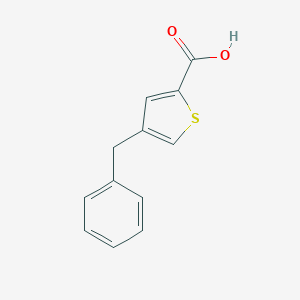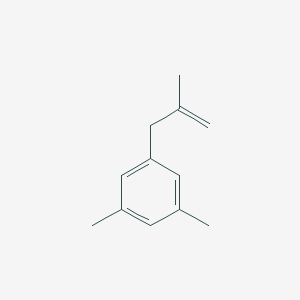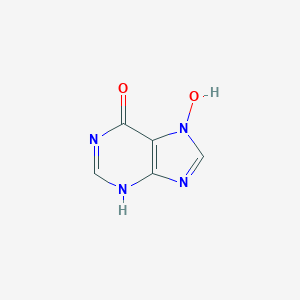
1,9-Dihydro-6H-purin-6-one 7-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dihydro-6H-purin-6-one 7-oxide, also known as 7-oxo-guanine, is a purine derivative that has gained attention in recent years due to its potential applications in scientific research. This molecule is of interest due to its ability to mimic the natural DNA base guanine, making it a useful tool for studying DNA replication and repair mechanisms.
Mécanisme D'action
The mechanism of action of 1,9-Dihydro-6H-purin-6-one 7-oxide is related to its ability to mimic guanine in DNA. During DNA replication, the molecule can be incorporated into the growing DNA strand, leading to potential replication errors or damage. This can then activate DNA repair mechanisms, allowing researchers to study the repair process.
Effets Biochimiques Et Physiologiques
While 1,9-Dihydro-6H-purin-6-one 7-oxide is not typically used for physiological applications, it has been shown to have some biochemical effects. For example, the molecule has been shown to inhibit the activity of certain DNA polymerases, which could have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,9-Dihydro-6H-purin-6-one 7-oxide in lab experiments is its ability to mimic guanine in DNA. This allows researchers to study DNA replication and repair mechanisms in a controlled environment. However, one limitation is that the molecule is not naturally occurring, meaning that its effects on biological systems may not be fully understood.
Orientations Futures
There are a number of potential future directions for research involving 1,9-Dihydro-6H-purin-6-one 7-oxide. One area of interest is in the development of new cancer therapies that target the molecule's ability to inhibit DNA polymerase activity. Additionally, the molecule could be used to study the effects of oxidative damage on DNA and the mechanisms by which this damage is repaired. Further research is needed to fully understand the potential applications of 1,9-Dihydro-6H-purin-6-one 7-oxide in scientific research.
Méthodes De Synthèse
The synthesis of 1,9-Dihydro-6H-purin-6-one 7-oxide can be achieved through a number of methods. One common method involves the reaction of guanine with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. This reaction yields 1,9-Dihydro-6H-purin-6-one 7-oxidee as a product, which can be purified through various chromatography techniques.
Applications De Recherche Scientifique
1,9-Dihydro-6H-purin-6-one 7-oxide has potential applications in a variety of scientific research fields. One area of interest is in the study of DNA replication and repair mechanisms. Since 1,9-Dihydro-6H-purin-6-one 7-oxidee can mimic guanine, it can be incorporated into DNA strands during replication. This allows researchers to study how DNA polymerases interact with damaged DNA and how repair mechanisms are activated.
Propriétés
Numéro CAS |
118974-81-5 |
|---|---|
Nom du produit |
1,9-Dihydro-6H-purin-6-one 7-oxide |
Formule moléculaire |
C5H4N4O2 |
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
7-hydroxy-1H-purin-6-one |
InChI |
InChI=1S/C5H4N4O2/c10-5-3-4(6-1-7-5)8-2-9(3)11/h1-2,11H,(H,6,7,10) |
Clé InChI |
RBAILXDIIWBFAV-UHFFFAOYSA-N |
SMILES isomérique |
C1=NC(=O)C2=C(N1)N=CN2O |
SMILES |
C1=NC2=C(C(=O)N1)N(C=N2)O |
SMILES canonique |
C1=NC(=O)C2=C(N1)N=CN2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



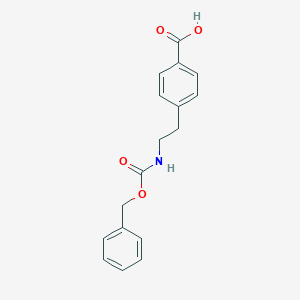
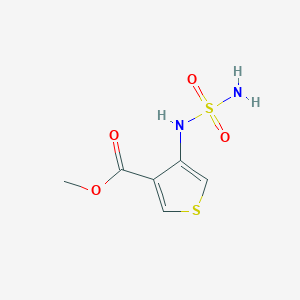
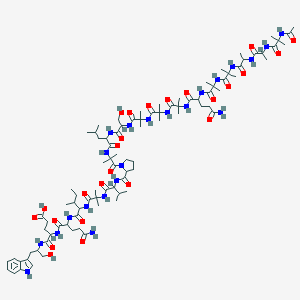
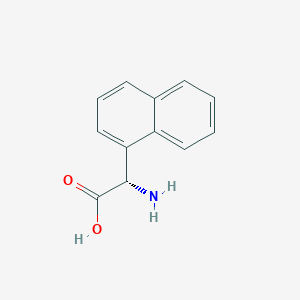
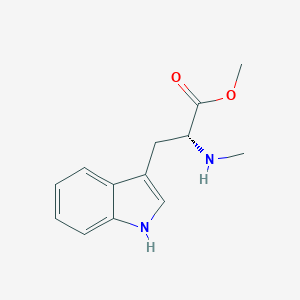
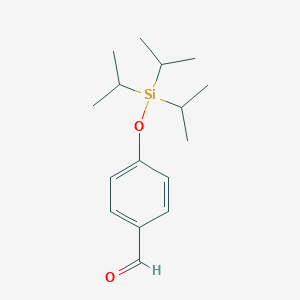
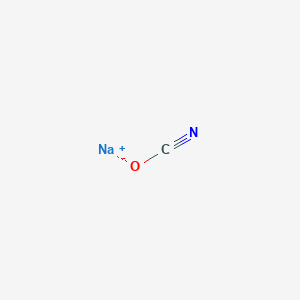
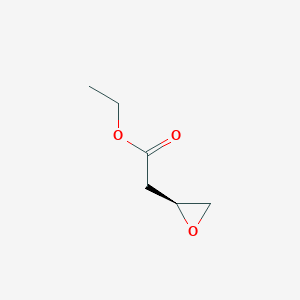
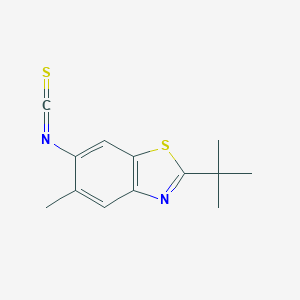
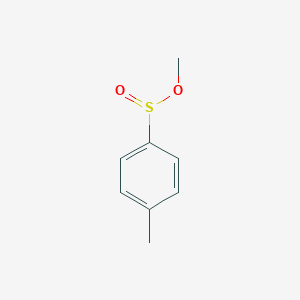
![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
